Product packaging for Ethyl 7-Bromoindole-3-carboxylate(Cat. No.:CAS No. 103858-56-6)

Ethyl 7-Bromoindole-3-carboxylate

Cat. No.: B560846
CAS No.: 103858-56-6
M. Wt: 268.11
InChI Key: GJPMAJOHOFUQIK-UHFFFAOYSA-N
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Description

Significance of Indole (B1671886) Scaffolds in Chemical Science

The indole scaffold, a bicyclic aromatic heterocycle composed of a fused benzene (B151609) and pyrrole (B145914) ring, stands as one of the most significant structural motifs in chemical science. wisdomlib.org It is often referred to as a "privileged structure" due to its ability to bind to a wide array of biological receptors with high affinity. researchgate.net This framework is a cornerstone in numerous natural products, including the essential amino acid tryptophan, and a vast number of alkaloids and plant hormones that have been instrumental in advancing human health. researchgate.net

The inherent versatility of the indole nucleus allows for extensive functionalization, leading to a multitude of synthetic and naturally derived compounds with a broad spectrum of biological activities. researchgate.netijpsr.com Consequently, indole derivatives are integral to medicinal chemistry and drug discovery, forming the core of many commercially available pharmaceuticals. ijpsr.com These compounds have been developed to target a diverse range of therapeutic areas, including roles as anti-inflammatory agents, phosphodiesterase inhibitors, and antagonists for various receptors. researchgate.net The ability to modify the indole ring at multiple positions enables chemists to fine-tune the pharmacological properties of these molecules, making the indole scaffold a central focus of ongoing research for new therapeutic agents. mdpi.com

Overview of Halogenated Indole Carboxylates in Research

Within the broad class of indole derivatives, halogenated indole carboxylates represent a particularly important subgroup in academic and industrial research. The introduction of halogen atoms—such as bromine, chlorine, or fluorine—onto the indole ring is a well-established strategy for modulating a compound's physicochemical and biological properties. nih.gov Halogenation can significantly influence factors like lipophilicity, metabolic stability, and binding affinity to target proteins. mdpi.comrsc.org

Research has shown that the position of the halogen substituent on the indole nucleus is critical. For instance, indole-2-carboxylates with halogen substitutions at the 5 or 6-positions have been identified as potent antagonists of the NMDA-associated glycine (B1666218) receptor. nih.gov Similarly, the introduction of a halogenated benzene ring at the C6 position of certain indole-2-carboxylic acid derivatives has been shown to markedly improve their inhibitory effect against HIV-1 integrase, likely by forming π-π stacking interactions with viral DNA. mdpi.comrsc.org These findings underscore the strategic importance of halogenated indole carboxylates as scaffolds for developing novel therapeutic agents.

Rationale for Focused Research on Ethyl 7-Bromoindole-3-carboxylate

This compound is a specific halogenated indole derivative that has garnered focused research interest primarily due to its utility as a versatile synthetic intermediate. The bromine atom at the 7-position of the indole ring serves as a key functional handle, allowing for a variety of subsequent chemical transformations, such as cross-coupling reactions or nucleophilic substitutions. sigmaaldrich.commdpi.com

The synthesis and characterization of 7-bromoindole (B1273607) and its derivatives have been a subject of study for decades, with early work clarifying its structure and distinguishing it from other isomeric bromoindoles. cdnsciencepub.comcdnsciencepub.comcdnsciencepub.com More recent research has utilized Ethyl 7-bromoindole-2-carboxylate (a closely related isomer) as a precursor for creating new classes of potential anticancer agents, such as duocarmycin analogues. mdpi.com The strategic placement of the bromine atom makes this compound a valuable building block for constructing more complex, functionalized indole systems and for generating libraries of novel compounds for screening in drug discovery programs. sigmaaldrich.com

Compound Data

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10BrNO2 B560846 Ethyl 7-Bromoindole-3-carboxylate CAS No. 103858-56-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 7-bromo-1H-indole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2/c1-2-15-11(14)8-6-13-10-7(8)4-3-5-9(10)12/h3-6,13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJPMAJOHOFUQIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C1C=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity Profiles and Transformative Chemistry of Ethyl 7 Bromoindole 3 Carboxylate

Chemical Transformations Involving the Bromo Substituent at C7

The bromine atom at the C7 position is a key functional group that enables various derivatizations of the indole (B1671886) core. Its reactivity is central to the synthesis of more complex indole-containing molecules.

Organometallic Reactions: Metal-Halogen Exchange for Further Derivatization

Metal-halogen exchange is a powerful method for converting the C-Br bond at the C7 position into a C-metal bond, creating a nucleophilic center that can react with various electrophiles. This transformation is particularly effective for bromoindoles. acs.org To achieve this, the acidic indole NH is typically deprotonated first using a strong base like potassium hydride, followed by the addition of an organolithium reagent, such as tert-butyllithium, to effect the metal-halogen exchange. acs.org The resulting lithiated indole is a potent nucleophile capable of reacting with a wide array of electrophiles to introduce diverse functional groups at the C7 position with high regioselectivity. acs.org

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most effective and widely used methods for functionalizing the C7 position of the indole ring. nobelprize.org These reactions offer a robust platform for forming new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions, with a high tolerance for various functional groups. nobelprize.org

Several types of palladium-catalyzed cross-coupling reactions are applicable to ethyl 7-bromoindole-3-carboxylate:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromoindole with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. It is a highly versatile method for creating new C-C bonds and introducing aryl or vinyl substituents at the C7 position. nobelprize.org

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between the C7 bromine and a terminal alkyne. This is a crucial method for synthesizing alkynyl-indoles. The reaction is typically carried out using a palladium catalyst, often in the presence of a copper(I) co-catalyst, and a base.

Buchwald-Hartwig Amination: This reaction enables the formation of a carbon-nitrogen bond between the C7 position and an amine. It is a powerful tool for synthesizing N-aryl and N-alkyl indoles. Studies have shown that this reaction can proceed efficiently even with unprotected indole N-H moieties, demonstrating high selectivity for the aryl bromide.

Heck Reaction: While less commonly cited specifically for this compound, the Heck reaction, which couples aryl halides with alkenes, is a fundamental palladium-catalyzed transformation and a plausible method for introducing alkenyl substituents at the C7 position. nobelprize.org

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Bromoindoles

Coupling ReactionCoupling PartnerTypical Catalyst SystemTypical BaseTypical Solvent
Suzuki-MiyauraArylboronic acidPd(OAc)₂, RuPhosK₃PO₄Toluene/H₂O
SonogashiraTerminal alkynePd(PPh₃)₂Cl₂ / CuIEt₃NDMF
Buchwald-Hartwig AminationAminePd₂(dba)₃, ligandNaOtBuToluene

Nucleophilic Aromatic Substitution at the C7 Position (if activated)

Direct nucleophilic aromatic substitution (SNA) at the C7 position of an unactivated bromoindole is generally challenging. SNA reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to activate the aromatic ring towards nucleophilic attack. organicchemistrytutor.comyoutube.com In the case of this compound, the electron-withdrawing nature of the ethyl carboxylate group at C3 is transmitted through the indole ring system, but its activating effect on the C7 position for SNA is limited. However, under specific conditions or with highly reactive nucleophiles, this transformation might be possible. The reactivity in SNA reactions is also influenced by the nature of the halogen, with fluorine being the best leaving group in this context due to its high electronegativity, which makes the attached carbon more electrophilic. organicchemistrytutor.comyoutube.com

Reactions at the Indole Ring System

Beyond the C7-bromo substituent, the indole ring system of this compound offers other sites for chemical modification.

Reactivity of the Pyrrole (B145914) Nitrogen (N1-Alkylation, Acylation)

The nitrogen atom of the indole ring is nucleophilic and can readily undergo alkylation and acylation reactions.

N-Alkylation: The N-H proton of the indole can be removed by a base, such as sodium hydride or potassium carbonate, to generate an indolyl anion, which then reacts with an alkylating agent (e.g., an alkyl halide) to form the N-alkylated product. mdpi.comnih.gov The choice of base and reaction conditions is crucial to control the regioselectivity between N-alkylation and potential C3-alkylation, although the presence of the C3-carboxylate group in the target molecule directs reactions away from this position. mdpi.comorganic-chemistry.org For instance, N-alkylation of ethyl 7-haloindole-2-carboxylates has been achieved using an alkyl halide in the presence of potassium carbonate in DMF. mdpi.com

N-Acylation: Similar to alkylation, acylation of the indole nitrogen can be achieved by treating the indole with an acylating agent, such as an acid chloride or anhydride, typically in the presence of a base. The resulting N-acylindoles are important intermediates in organic synthesis.

Table 2: Conditions for N-Alkylation of a Substituted Ethyl Haloindole-2-carboxylate

ReactantReagentBaseSolventTemperature
Ethyl 7-haloindole-2-carboxylateAlkyl halideK₂CO₃DMF50 °C

Functionalization at Other Indole Ring Positions

While the C3 position is blocked by the ethyl carboxylate group, other positions on the indole ring can potentially be functionalized, although this is less common and often requires specific directing groups or reaction conditions. The electron-rich nature of the indole core generally favors electrophilic substitution, and the existing substituents (bromo at C7 and carboxylate at C3) will direct incoming electrophiles to specific positions. For instance, the electron-withdrawing effect of the bromine at C7 can influence the reactivity of other positions on the benzene (B151609) portion of the indole ring. C-H activation and functionalization strategies are emerging as powerful tools for directly modifying various positions of the indole ring, offering pathways to novel derivatives. acs.org

Radical Reactions on Halogenated Indoles

The bromine atom at the 7-position of this compound provides a handle for introducing new functionalities via radical reactions. One notable application is the intramolecular cyclization of an aryl radical generated at the C-7 position. mdpi.com This strategy is employed to construct novel polycyclic indole systems, which are of interest in medicinal chemistry. For instance, N-alkylation of ethyl 7-bromoindole-2-carboxylate with suitable acceptors, followed by treatment with a radical initiator like AIBN and a tin hydride reagent such as (Bu)₃SnH, can generate an aryl radical at the C-7 position. mdpi.com This radical can then undergo intramolecular cyclization to form new ring systems. mdpi.com

The choice of radical acceptor and reaction conditions can influence the cyclization mode, leading to either 6-endo-trig or 5-exo-trig products. mdpi.com For example, heating N-allyl derivatives with (Bu)₄SnH and AIBN can result in the exclusive formation of the 6-endo-trig cyclized product. mdpi.com These radical cyclization strategies offer a powerful method for accessing complex molecular architectures that are otherwise difficult to synthesize. mdpi.comnih.gov

In some cases, radical reactions can also be used for dehalogenation. For example, treatment of 7-bromoindoles with a heteroaryl radical methodology can lead to the formation of the corresponding 7-unsubstituted indoles in nearly quantitative yields. organic-chemistry.org This reductive dehalogenation is a useful transformation when the bromine atom is no longer needed in the final target molecule.

Chemical Modifications of the Ethyl Carboxylate Moiety

The ethyl carboxylate group at the 3-position of the indole ring is readily amenable to a variety of chemical transformations, including hydrolysis, amidation, hydrazinolysis, and reduction. These reactions allow for the introduction of diverse functional groups and the synthesis of a wide range of indole-3-substituted derivatives.

The hydrolysis of the ethyl ester to the corresponding carboxylic acid is a fundamental transformation. This reaction is typically achieved under basic or acidic conditions. commonorganicchemistry.comlibretexts.orgsavemyexams.com

Base-Catalyzed Hydrolysis (Saponification): This is the more common method and involves treating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), or lithium hydroxide (LiOH). commonorganicchemistry.com The reaction is often carried out in a mixture of water and a co-solvent like methanol, ethanol (B145695), or tetrahydrofuran (B95107) (THF) to ensure solubility of the starting material. commonorganicchemistry.com The reaction proceeds via a nucleophilic acyl substitution mechanism, where the hydroxide ion attacks the carbonyl carbon of the ester. libretexts.org Subsequent loss of the ethoxide leaving group and protonation of the resulting carboxylate salt during acidic workup yields the carboxylic acid. libretexts.org This process is irreversible as the carboxylate salt formed is resistant to further nucleophilic attack. savemyexams.com For instance, ethyl 7-bromoindole-2-carboxylate can be saponified by refluxing with aqueous sodium hydroxide in ethanol to afford 7-bromoindole-2-carboxylic acid. cdnsciencepub.com Similarly, 5-((6-bromo-1H-indol-1-yl)methyl)-2-methylfuran-3-carboxylic acid can be obtained from its corresponding methyl ester by refluxing with NaOH in a methanol/water mixture. nih.gov

Acid-Catalyzed Hydrolysis: This method involves heating the ester with a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), in the presence of excess water. commonorganicchemistry.comsavemyexams.com This reaction is the reverse of Fischer esterification and is an equilibrium process. libretexts.org A large excess of water is used to drive the equilibrium towards the formation of the carboxylic acid. commonorganicchemistry.com

Method Reagents Solvent Key Features
Base-Catalyzed NaOH, KOH, or LiOHWater/Methanol, Water/Ethanol, Water/THFIrreversible, common and efficient. commonorganicchemistry.comsavemyexams.com
Acid-Catalyzed HCl or H₂SO₄WaterReversible, requires excess water. commonorganicchemistry.comlibretexts.org

The ethyl carboxylate group can be converted into amides and hydrazides, which are important functional groups in many biologically active molecules.

Amidation: Amides are typically synthesized by reacting the parent carboxylic acid with an amine in the presence of a coupling agent. Therefore, the ethyl ester is first hydrolyzed to the carboxylic acid as described above. The resulting carboxylic acid can then be coupled with a primary or secondary amine using reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). google.comfishersci.co.uk Alternatively, direct amidation of the ester can be achieved, although this often requires more forcing conditions or specific catalysts. mdpi.com For example, N-substituted indole-3-carboxamides have been synthesized and evaluated for their biological activities. nih.gov

Hydrazinolysis: The reaction of an ester with hydrazine (B178648) (N₂H₄) leads to the formation of a hydrazide. mdpi.com This reaction, known as hydrazinolysis, is a nucleophilic substitution where hydrazine acts as the nucleophile. mdpi.com For instance, indol-2-carbohydrazide can be obtained from the hydrazinolysis of ethyl or methyl indol-2-carboxylate. mdpi.comresearchgate.net These hydrazides can then be further reacted with aldehydes or ketones to form hydrazones, which are another class of compounds with potential biological applications. mdpi.comresearchgate.net

The ethyl carboxylate group can be reduced to a primary alcohol, providing another route for functional group manipulation.

Advanced Analytical and Computational Characterization of Ethyl 7 Bromoindole 3 Carboxylate

High-Resolution Spectroscopic Techniques for Structural Elucidation

The definitive structure and characteristics of Ethyl 7-Bromoindole-3-carboxylate are established through a combination of high-resolution spectroscopic methods. Each technique provides unique insights into the molecule's atomic arrangement, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Atom Connectivity and Stereochemistry

NMR spectroscopy is fundamental in mapping the carbon-hydrogen framework of this compound. While specific spectral data for the 7-bromo isomer is not extensively published, analysis of closely related isomers like ethyl 6-bromo-3-indolcarboxylate and ethyl 7-bromoindole-2-carboxylate allows for a reliable prediction of its NMR spectrum. mdpi.comird.fr

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indole (B1671886) ring, the ethyl ester group, and the N-H proton. The protons on the benzene (B151609) portion of the indole ring (H-4, H-5, and H-6) would appear as a complex multiplet system. The proton at the C2 position is anticipated to be a singlet in the downfield region. The ethyl group will present as a characteristic quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, showing their coupling relationship. The indole N-H proton typically appears as a broad singlet at a very downfield chemical shift. mdpi.comresearchgate.net

¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. Key signals would include the carbonyl carbon of the ester group, carbons of the indole ring system (with the C-Br bond causing a notable shift for C-7), and the two carbons of the ethyl group. mdpi.comird.fr

Expected NMR Data for this compound

Assignment ¹H NMR Expected Chemical Shift (δ, ppm) ¹³C NMR Expected Chemical Shift (δ, ppm)
-CH₂CH₃ ~1.4 (triplet) ~14.5
-CH₂CH₃ ~4.4 (quartet) ~61.0
C2-H ~8.1 (singlet) ~128.0
Aromatic-H (C4, C5, C6) ~7.2 - 7.9 (multiplets) ~120.0 - 130.0
C3 - ~110.0
C3a - ~127.0
C7-Br - ~115.0
C7a - ~135.0
N-H ~8.8 (broad singlet) -
C=O - ~165.0

Note: These are estimated values based on analogous compounds and are subject to variation based on solvent and experimental conditions.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy probes the functional groups within this compound by measuring the absorption of infrared light or the inelastic scattering of monochromatic light (Raman).

Infrared (IR) Spectroscopy: The IR spectrum is characterized by distinct absorption bands corresponding to specific bond vibrations. For the 6-bromo isomer, which is structurally very similar, key peaks are observed around 3430 cm⁻¹ for the N-H stretch, 1690 cm⁻¹ for the C=O stretch of the ester, and various peaks in the 1600-1400 cm⁻¹ region for the C=C stretching of the aromatic ring. ird.fr The C-Br stretching vibration is expected at lower frequencies.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While specific Raman data for this compound is not widely available, it would be particularly useful for identifying vibrations of the non-polar C-C bonds in the indole ring, which are often weak in the IR spectrum. researchgate.net

Characteristic Vibrational Frequencies for this compound (based on analogues) ird.frcdnsciencepub.com

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
N-H Stretch ~3430
C-H (Aromatic) Stretch ~3100-3000
C-H (Aliphatic) Stretch ~2980-2850
C=O (Ester) Stretch ~1690
C=C (Aromatic) Stretch ~1600-1450
C-O (Ester) Stretch ~1240

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pathway Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound and to study its fragmentation patterns under ionization. The molecular formula is C₁₁H₁₀BrNO₂, corresponding to a molecular weight of approximately 268.11 g/mol . accelachem.com

The mass spectrum is expected to show a characteristic pair of molecular ion peaks (M⁺ and M+2) of nearly equal intensity, which is a definitive indicator of the presence of a single bromine atom (due to the natural abundance of its isotopes, ⁷⁹Br and ⁸¹Br). ird.fr

High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of the molecular ion, confirming the elemental formula C₁₁H₁₀BrNO₂. acs.org Common fragmentation pathways for ethyl esters involve the loss of the ethoxy group (-OCH₂CH₃) or the entire carbethoxy group (-COOEt). ird.frarizona.edu

Expected Mass Spectrometry Fragments ird.fr

m/z (mass-to-charge ratio) Fragment Description
267/269 [M]⁺ Molecular Ion
222/224 [M - OCH₂CH₃]⁺ Loss of the ethoxy radical
194/196 [M - COOEt]⁺ Loss of the carbethoxy radical

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This method would provide unambiguous confirmation of the connectivity and conformation of this compound, including bond lengths, bond angles, and intermolecular interactions in the crystal lattice. While this technique has been used for other indole derivatives, specific crystallographic data for this compound is not available in the reviewed literature. mdpi.com

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within the molecule, primarily the π→π* transitions of the conjugated indole aromatic system. Based on data from the closely related ethyl 6-bromo-3-indolcarboxylate, the spectrum, typically recorded in ethanol (B145695), would show strong absorption maxima (λmax). ird.fr These absorptions are characteristic of the indole chromophore, modified by the bromo and carboxylate substituents.

Expected UV-Vis Absorption Maxima (in EtOH) ird.fr

λmax (nm) Molar Extinction Coefficient (ε, mol⁻¹ L cm⁻¹) Transition Type
~290 ~10,100 π→π*
~230 ~28,000 π→π*

Advanced Separation and Purity Assessment Methodologies

Ensuring the purity of this compound is critical for its use in further applications. Advanced chromatographic techniques are employed for both purification and purity validation.

Column Chromatography: This is a standard method for purifying the compound after its synthesis. The crude product is passed through a column of silica (B1680970) gel, and a solvent system, typically a gradient of ethyl acetate (B1210297) in hexane, is used to elute the desired compound and separate it from starting materials, by-products, and other isomers. mdpi.comcdnsciencepub.com The separation of bromoindole isomers can be challenging, often requiring careful and repeated chromatography. cdnsciencepub.com

High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC (RP-HPLC), is a high-resolution technique used for both purification and final purity assessment. ird.fr In RP-HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase, such as a gradient of acetonitrile (B52724) in water. ird.fr This method can effectively separate the target compound from trace impurities and closely related isomers, allowing for the quantification of purity, which is often required to be ≥95% for commercial samples. ird.fraccelachem.com

Computational Chemistry and Molecular Modeling Studies

Computational methods provide a theoretical framework to understand the intrinsic properties of molecules. For this compound, these studies offer insights into its behavior at the atomic and molecular levels.

Density Functional Theory (DFT) for Electronic Structure, Geometry Optimization, and Vibrational Frequencies

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of many-body systems. It is frequently employed to determine the optimized geometry and vibrational frequencies of molecules. For derivatives of indole, DFT calculations, often using the B3LYP functional with a basis set like 6-31G*, have been shown to provide reliable results. whiterose.ac.uk The geometry optimization process seeks the lowest energy conformation of the molecule, providing theoretical bond lengths and angles.

Vibrational frequency calculations are crucial for interpreting experimental infrared (IR) and Raman spectra. For indole derivatives, characteristic vibrational modes include N-H stretching, C=O stretching of the carboxylate group, and various C-H and C-C vibrations within the aromatic rings. researchgate.netresearchgate.net For instance, the carbonyl stretching vibration in similar indole carboxylates is typically observed in the range of 1680-1715 cm⁻¹. researchgate.net Theoretical calculations can help assign these experimental bands to specific molecular motions.

Natural Bond Orbital (NBO) Analysis for Inter/Intramolecular Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a theoretical tool that examines the filled and empty orbitals of a molecule to understand charge delocalization and hyperconjugative interactions. uni-muenchen.defaccts.de It transforms the complex wave function into a representation of localized bonds and lone pairs, which aligns with chemical intuition. uni-muenchen.defaccts.de This analysis can reveal the stability of the molecule arising from interactions between donor (filled) and acceptor (empty) orbitals. researchgate.net

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Gap Analysis

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. researchgate.netnankai.edu.cn A small HOMO-LUMO gap suggests that a molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net

In indole derivatives, the HOMO is typically localized on the electron-rich indole ring, while the LUMO may be distributed over the entire molecule, including the electron-withdrawing carboxylate group. The HOMO-LUMO gap for similar indole compounds has been calculated to be in the range of 3.7 to 4.0 eV. researchgate.net A smaller gap can indicate potential for use in nonlinear optical (NLO) materials. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. uni-muenchen.dewolfram.com The MEP surface is colored to represent different potential values, with red indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack). wolfram.com

For this compound, the MEP map would likely show the most negative potential around the oxygen atoms of the carboxylate group, making them sites for electrophilic attack. The region around the indole N-H group and the hydrogen atoms of the ethyl group would likely exhibit a positive potential, indicating them as potential sites for nucleophilic interactions. researchgate.netresearchgate.net

Prediction of Spectroscopic Parameters

Computational methods can be used to predict various spectroscopic parameters, including NMR chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for calculating NMR chemical shifts. mdpi.com These theoretical predictions can be compared with experimental data to aid in the structural elucidation of the molecule. mdpi.com

For this compound, the bromine atom at the 7-position is expected to influence the chemical shifts of the nearby protons and carbons in the ¹H and ¹³C NMR spectra due to its electronegativity and anisotropic effects. ucl.ac.uk Theoretical calculations can help in the precise assignment of these signals. mdpi.com

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions in Chemical Biology

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. acs.org This is particularly useful in drug discovery for predicting how a ligand, such as this compound, might interact with a biological target, typically a protein. nih.gov The process involves placing the ligand in the binding site of the receptor and calculating the binding energy for different conformations. researchgate.net

Following docking, molecular dynamics (MD) simulations can be performed to study the stability of the ligand-protein complex over time. MD simulations provide a dynamic view of the interactions and can help to refine the binding mode and estimate the binding free energy. Indole derivatives are known to exhibit a wide range of biological activities, and computational studies like docking and MD can provide valuable insights into their potential mechanisms of action. researchgate.netnih.gov

Academic Research Applications and Chemical Biology Implications of Ethyl 7 Bromoindole 3 Carboxylate Derivatives

Development of Novel Chemical Probes and Ligands for Biological Systems

Derivatives of Ethyl 7-Bromoindole-3-carboxylate serve as a crucial starting point for the development of sophisticated molecules designed to interact with and report on biological systems. The indole (B1671886) scaffold is prevalent in molecules that target a wide range of biological entities, including G-protein coupled receptors (GPCRs), ion channels, kinases, and proteases. fluorochem.co.uk The 7-bromo substitution provides a reactive handle for introducing reporter groups, affinity tags, or photo-cross-linking moieties through various coupling reactions.

For instance, the synthesis of duocarmycin analogues, a class of potent antitumor agents, has been explored using N-substituted ethyl 7-haloindole-2-carboxylates. mdpi.com While this example uses the 2-carboxylate isomer, the underlying principle of using the 7-haloindole core to construct complex ligands that bind to specific biological targets (in this case, DNA) is directly applicable. The development of such molecules allows researchers to probe the mechanisms of drug action, identify new biological targets, and visualize molecular interactions within a cellular context.

Exploration in Enzyme and Receptor Interaction Studies

The functionalized indole core is a privileged structure for interacting with the active sites of enzymes and the binding pockets of receptors. While specific studies on this compound itself are focused on its synthetic applications, its close structural relatives have been extensively studied for their biological interactions. Indole derivatives are widely recognized for their potential as enzyme inhibitors.

For example, related bromoindole carboxylates have been investigated for their ability to inhibit various enzymes. Ethyl 3-bromo-1H-indole-2-carboxylate has been shown to interact with enzymes like glutathione (B108866) S-transferase, which is involved in cellular detoxification processes. smolecule.com Furthermore, the broader class of indole derivatives has been explored as inhibitors for a wide range of enzymes, including:

Cyclooxygenase (COX) ambeed.com

DNA Topoisomerase II ambeed.com

Inosine Monophosphate (IMP) Dehydrogenase ambeed.com

Kinases fluorochem.co.uk

Lipoxygenase ambeed.com

The interaction of these compounds with their biological targets is often studied to understand the structure-activity relationship (SAR), guiding the design of more potent and selective inhibitors. The bromine atom on the indole ring can significantly influence binding affinity and selectivity, often through halogen bonding or by occupying specific hydrophobic pockets within the protein.

Table 1: Examples of Enzyme Classes Targeted by Indole Derivatives

Enzyme ClassExample(s)Potential Therapeutic Area
KinasesVariousOncology, Inflammation
Cyclooxygenase (COX)COX-1, COX-2Inflammation, Pain
DNA TopoisomeraseTopo I, Topo IIOncology
ProteasesVariousVirology, Oncology
OxidoreductasesIMP DehydrogenaseImmunology, Virology

This table represents general findings for the broader class of indole derivatives, indicating the potential areas of investigation for novel compounds derived from this compound.

Contribution to Lead Compound Identification in Medicinal Chemistry Research (pre-clinical)

This compound is a valuable scaffold for the identification of lead compounds in drug discovery. Its structure is a key component in the synthesis of molecules with potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities. chemimpex.comontosight.ai The indole ring is a common feature in many approved drugs, such as the anti-migraine agent eletriptan (B1671169) and the antiemetic ondansetron. mdpi.com

The 7-bromo position is particularly useful for synthetic diversification. It allows for the application of modern cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) to introduce a wide variety of substituents, enabling the rapid generation of a library of analogues for biological screening. This approach is fundamental to medicinal chemistry for optimizing the potency, selectivity, and pharmacokinetic properties of a lead compound. For example, research into duocarmycin analogues starting from 7-haloindole carboxylates aims to develop new anticancer agents. mdpi.com Similarly, other bromoindole derivatives have been identified as having potential as antimicrobial and anti-inflammatory agents. ontosight.ai

Application in the Synthesis of Complex Heterocyclic Scaffolds and Analogs

One of the most significant applications of this compound and its isomers is in the construction of more complex, polycyclic heterocyclic systems. The inherent reactivity of the indole core, combined with the bromo- and carboxylate- functional groups, facilitates a range of synthetic transformations.

A notable example is the synthesis of quinoline-3-carboxylates through a rhodium-catalyzed reaction between indoles and halodiazoacetates. beilstein-journals.orgbeilstein-journals.org This reaction proceeds via a proposed cyclopropanation of the indole 2,3-double bond, followed by a ring-expansion. Interestingly, studies have shown that a substituent at the 7-position of the indole, such as in 7-chloroindole, results in a sluggish reaction and poor yields, providing key insight into the reaction's scope and mechanism. beilstein-journals.org

Furthermore, radical cyclization reactions have been successfully employed to create novel fused ring systems. Starting from N-substituted ethyl 7-haloindole-2-carboxylates, researchers have synthesized pyrroloquinoline derivatives, which are core structures of duocarmycin analogues, via a 6-endo cyclization of an aryl radical generated at the C-7 position. mdpi.com Other synthetic routes starting from bromoindole derivatives have been used to assemble diverse scaffolds, including tetrahydroazepines and pyrrolidines, through multicomponent reactions followed by ring-closing metathesis or Heck reactions. nih.gov

Table 2: Synthesis of Complex Scaffolds from Bromoindole Precursors

Starting Material TypeReaction TypeResulting ScaffoldReference
N-allyl-7-bromoindole derivativeRadical CyclizationPyrroloquinoline mdpi.com
Bromoindole-3-carboxaldehyde derivativeMulticomponent Reaction / RCMTetrahydroazepine nih.gov
IndoleCyclopropanation / Ring-ExpansionQuinoline beilstein-journals.orgbeilstein-journals.org
Bromoindole derivativeMCR / [3+2] CycloadditionPyrrolidine-fused heterocycles nih.gov

Investigation as Functional Materials in Advanced Chemical Systems (e.g., Nonlinear Optics)

The application of indole derivatives extends beyond biology into the realm of materials science. Certain organic molecules with extended π-conjugated systems can exhibit significant nonlinear optical (NLO) properties, making them useful for applications in optoelectronics and photonics. While direct studies on the NLO properties of this compound are not prominent, related heterocyclic systems like nitrobenzazoles have been investigated for such applications. researchgate.net The indole nucleus, being an electron-rich aromatic system, can be incorporated into larger "push-pull" chromophores by attaching electron-donating and electron-withdrawing groups. The synthetic versatility of bromoindole carboxylates makes them attractive building blocks for creating such NLO-active materials. ambeed.com

Role in Mechanistic Studies of Organic Reactions

The specific substitution pattern of this compound makes it and its isomers valuable tools for elucidating the mechanisms of organic reactions. The electronic and steric effects of the substituents can profoundly influence reaction pathways and product distributions.

As mentioned previously, the study of the Rh(II)-catalyzed cyclopropanation-ring expansion reaction to form quinolines revealed important mechanistic details. beilstein-journals.orgbeilstein-journals.org The observation that 7-substituted indoles are poor substrates for this transformation, compared to 5- or 6-substituted indoles, provides crucial evidence for the steric sensitivity of the reaction, likely at the initial cyclopropanation step. beilstein-journals.org Similarly, investigations into free radical cyclizations onto the indole nucleus have used 7-haloindole derivatives to study the regioselectivity of the cyclization (i.e., 6-endo vs. 5-exo pathways), contributing to a deeper understanding of radical-mediated bond formation. mdpi.com The historical misidentification of bromoindole isomers also underscores the importance of unambiguous synthesis and characterization in mechanistic work. cdnsciencepub.comresearchgate.net

Q & A

Q. Basic

  • HPLC : Use a C18 column (MeCN/H2_2O + 0.1% TFA) to quantify purity (>98%). Retention time ~8.2 min .
  • Stability Studies : Store at –20°C under argon; monitor degradation via 1^1H NMR every 3 months. Hydrolysis of the ethyl ester (δ ~4.3 ppm, quartet) indicates moisture ingress .

Tip : For long-term storage, lyophilize in amber vials with desiccant .

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